2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between organoboron compounds and halides . This reaction is known for its mild conditions and high functional group tolerance .
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Step 1: Formation of the Pyrimidine Sulfonamide Intermediate
- React pyrimidine-2-amine with chlorosulfonic acid to form pyrimidine-2-sulfonamide.
- Reaction conditions: Reflux in anhydrous conditions.
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Step 2: Formation of the Phenyl Butanamide Intermediate
- React 4-bromobenzoyl chloride with phenylbutanamide in the presence of a base like triethylamine.
- Reaction conditions: Room temperature, inert atmosphere.
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Step 3: Suzuki-Miyaura Coupling
- Couple the pyrimidine sulfonamide intermediate with the phenyl butanamide intermediate using a palladium catalyst and a boronic acid derivative.
- Reaction conditions: Mild temperature, inert atmosphere, aqueous-organic solvent mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings.
- Common reagents: Potassium permanganate, chromium trioxide.
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Reduction
- Reduction of the sulfonamide group to a sulfonic acid or amine.
- Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
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Substitution
- Electrophilic aromatic substitution on the phenyl rings.
- Common reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine or sulfonic acid derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide has several applications in scientific research:
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Medicinal Chemistry
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Biology
- Used in studies involving protein-ligand interactions.
- Potential applications in enzyme inhibition studies.
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Materials Science
- Utilized in the synthesis of advanced materials with specific electronic properties.
- Potential applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets, such as protein kinases . The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
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N-Phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives
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Pyrimidine Derivatives
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C20H20N4O3S/c1-2-18(15-7-4-3-5-8-15)19(25)23-16-9-11-17(12-10-16)28(26,27)24-20-21-13-6-14-22-20/h3-14,18H,2H2,1H3,(H,23,25)(H,21,22,24) |
InChI Key |
SPAVQOZORXRNAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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